
1-Chloro-4-(1-isothiocyanatoethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Chloro-4-(1-isothiocyanatoethyl)benzene” is a chemical compound with the molecular formula C9H8ClNS . It has a molecular weight of 197.68 . The compound is also known by its IUPAC name, 1-chloro-4-[(2-isothiocyanatoethyl)sulfanyl]benzene .
Molecular Structure Analysis
The molecular structure of “1-Chloro-4-(1-isothiocyanatoethyl)benzene” consists of a benzene ring substituted with a chlorine atom and an isothiocyanatoethyl group . The InChI code for this compound is 1S/C9H8ClNS2/c10-8-1-3-9(4-2-8)13-6-5-11-7-12/h1-4H,5-6H2 .科学的研究の応用
Basic Studies on the Inifer Mechanism
A study by Dittmer et al. (1992) explored the interaction of 1,4‐bis(1‐methoxy‐1‐methylethyl)benzene with BCl3 in CH2Cl2, a novel inifer for cationic polymerizations. This research provides insights into the mechanisms of polymerization initiators, which could be relevant for understanding the reactivity and applications of similar compounds in polymer science (Dittmer, Pask, & Nuyken, 1992).
Regioselective Metalation
Mongin et al. (1996) investigated the metalation of halobenzotrifluorides, demonstrating selective deprotonation adjacent to halogen substituents. This study on regioselectivity and the influence of substituents could inform the functionalization of benzene derivatives for various applications, such as synthesis of complex organic molecules (Mongin, Desponds, & Schlosser, 1996).
Molecular Junction Conductance
Reed et al. (1997) measured the conductance of a molecular junction containing a single molecule, contributing to the field of molecular-scale electronics. Although not directly related to 1-Chloro-4-(1-isothiocyanatoethyl)benzene, this research exemplifies the application of organic molecules in electronic devices (Reed, Zhou, Muller, Burgin, & Tour, 1997).
Synthesis of Polyindane
Dittmer et al. (1989) discussed the cationic polymerization of bis(1-alkylvinyl)benzenes, leading to the formation of polyindane with high thermal stability. Such studies can shed light on the synthesis and properties of novel polymeric materials, possibly relevant for materials science and engineering (Dittmer, Gruber, & Nuyken, 1989).
特性
IUPAC Name |
1-chloro-4-(1-isothiocyanatoethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJKNZREKDQMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(1-isothiocyanatoethyl)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime](/img/structure/B2638295.png)
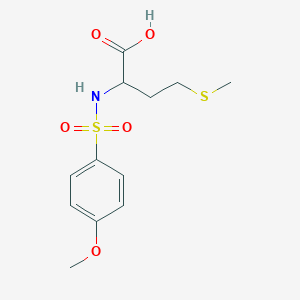
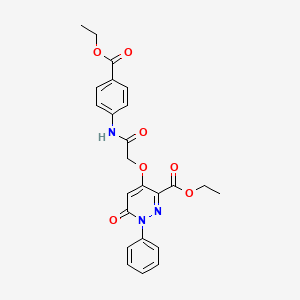
![4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2638301.png)
![5-methyl-7-(4-(2-(methylthio)benzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2638302.png)
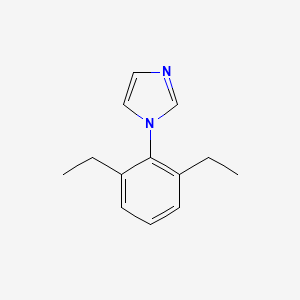
![4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2638308.png)
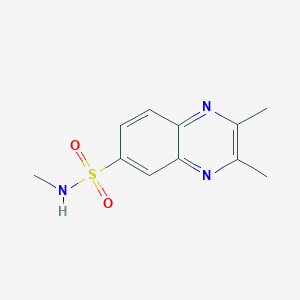
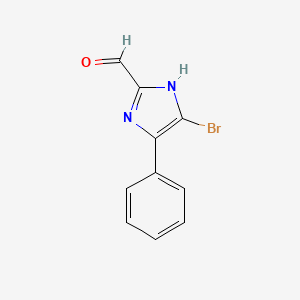
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2638311.png)

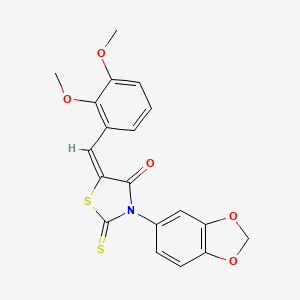
![1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2638317.png)
